5-Chloro-DMT Exhibits 2.4-Fold Higher Binding Affinity for 5-HT2C Relative to 5-HT2A Receptors
In vitro radioligand binding assays demonstrate that 5-chloro-DMT displays preferential binding to the 5-HT2C receptor (Ki = 55.4 ± 1.9 nM) compared to the 5-HT2A receptor (Ki = 134 ± 21 nM), representing a 2.4-fold higher affinity for 5-HT2C [1]. By contrast, the parent compound DMT binds with comparable affinities across multiple 5-HT receptor subtypes, with reported Ki values of 127 nM for 5-HT2A and 360 nM for 5-HT2C, yielding a 2.8-fold preference for 5-HT2A [2].
| Evidence Dimension | Receptor binding affinity selectivity (5-HT2C vs 5-HT2A ratio) |
|---|---|
| Target Compound Data | 5-HT2C Ki = 55.4 nM; 5-HT2A Ki = 134 nM; Ratio (2A/2C) = 2.4 |
| Comparator Or Baseline | DMT: 5-HT2C Ki = 360 nM; 5-HT2A Ki = 127 nM; Ratio (2A/2C) = 0.35 |
| Quantified Difference | 5-Chloro-DMT shows 2.4-fold preferential binding to 5-HT2C; DMT shows preferential binding to 5-HT2A |
| Conditions | In vitro radioligand competition binding assays using cloned human serotonin receptors expressed in HEK-293 cells |
Why This Matters
Receptor selectivity profile dictates downstream signaling outcomes and behavioral pharmacology; researchers investigating 5-HT2C-preferring agonists require 5-chloro-DMT specifically rather than DMT or other 5-HT2A-preferring tryptamines.
- [1] Wikipedia contributors. 5-Chloro-DMT. Wikipedia, The Free Encyclopedia. Ki values: 5-HT2A = 134 nM, 5-HT2C = 55 nM. Available from: https://en.wikipedia.org/wiki/5-Chloro-DMT. View Source
- [2] Keiser MJ, et al. Table II: Binding of DMT to 5-HT receptors. In: Predicting new molecular targets for known drugs. Nature. 2009;462:175-181. Ki values: 5-HT2A = 127 nM, 5-HT2C = 360 nM. View Source
